7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride
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Overview
Description
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound is characterized by the presence of a thiophene ring attached to the pyrazolo[1,5-a]pyrimidine core, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . One common method involves the use of 5-amino-1H-pyrazole-4-carboxylate as a starting material, which undergoes condensation with thiophene-2-carbaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biological pathways . Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine
- 7-(Phenyl)pyrazolo[1,5-a]pyrimidine
- 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride apart from similar compounds is its thiophene ring, which imparts unique electronic and steric properties . These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole and pyrimidine ring system with a thiophene moiety, which contributes to its unique pharmacological properties. The molecular formula for this compound is C₉H₇ClN₄O₂S, and it has a molecular weight of 246.69 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Contains a thiophene ring that enhances biological activity. |
Biological Activities
The biological activities of this compound have been investigated across various studies, highlighting its potential as an enzyme inhibitor and its applications in cancer therapy.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways, making it a candidate for therapeutic applications in diseases such as cancer and inflammation .
Key Findings:
- Enzyme Targets: The compound has shown effectiveness in inhibiting enzymes involved in cancer progression and inflammatory responses.
- IC50 Values: Various derivatives of pyrazolo compounds exhibit IC50 values in the low micromolar range, indicating potent biological activity .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action:
- Cell Cycle Arrest: The compound disrupts the cell cycle at the G2/M phase.
- Pro-Apoptotic Effects: It promotes apoptosis through modulation of Bcl-2 and Bax gene expression .
Case Studies
Several studies have highlighted the efficacy of this compound in various models:
-
In Vitro Studies:
- A study demonstrated that the compound inhibited tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as HCT-15 and A549 .
- Docking simulations revealed that the compound interacts with key targets like the Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth .
- In Vivo Studies:
Properties
Molecular Formula |
C11H8ClN3O2S |
---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H7N3O2S.ClH/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9;/h1-6H,(H,15,16);1H |
InChI Key |
BKXHISJQFFIMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O.Cl |
Origin of Product |
United States |
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